![molecular formula C24H25NO2 B12626168 (2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine CAS No. 920802-97-7](/img/structure/B12626168.png)
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is a chiral morpholine derivative characterized by the presence of benzyl and benzyloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, 4-hydroxybenzaldehyde, and morpholine.
Formation of Benzyloxybenzaldehyde: 4-Hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base like potassium carbonate to form 4-benzyloxybenzaldehyde.
Formation of Benzylmorpholine: Morpholine is reacted with benzyl bromide to form benzylmorpholine.
Condensation Reaction: The final step involves the condensation of 4-benzyloxybenzaldehyde with benzylmorpholine under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The benzyl and benzyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, alcohol derivatives, and substituted morpholine compounds.
Scientific Research Applications
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of morpholine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine involves its interaction with specific molecular targets. The benzyl and benzyloxy groups enhance its binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine
- (2R)-2-[4-(Benzyloxy)-3-methoxyphenyl]pyrrolidine
Uniqueness
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and benzyloxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
920802-97-7 |
|---|---|
Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(2R)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C24H25NO2/c1-3-7-20(8-4-1)17-25-15-16-26-24(18-25)22-11-13-23(14-12-22)27-19-21-9-5-2-6-10-21/h1-14,24H,15-19H2/t24-/m0/s1 |
InChI Key |
UFZWHZBVXCKIRM-DEOSSOPVSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


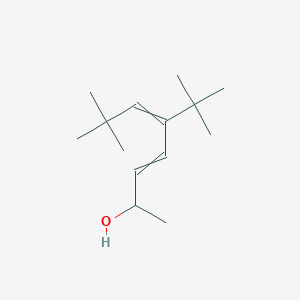
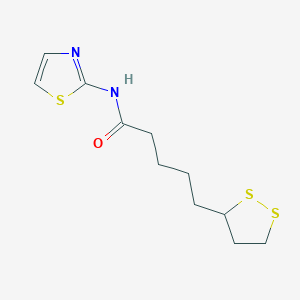
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)

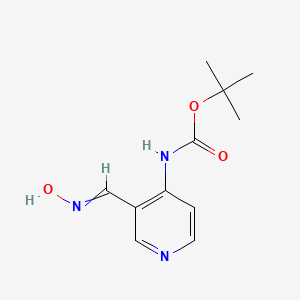
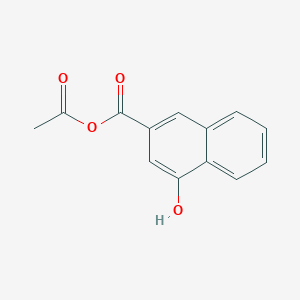
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)
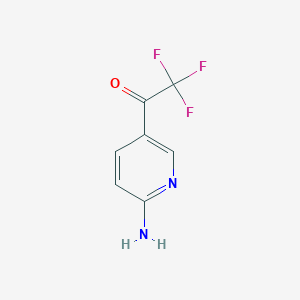
![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)

![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
![alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12626180.png)
